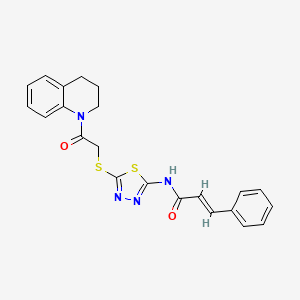

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Descripción general

Descripción

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a unique organic compound that combines several functional groups, including a quinoline, thiadiazole, and cinnamamide moieties. This compound stands out due to its potential biological and pharmaceutical activities, making it a subject of significant interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Initial Reactions: The synthesis begins with the preparation of the 3,4-dihydroquinolin-1(2H)-yl derivative, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Thiadiazole Formation: The 1,3,4-thiadiazole ring is then introduced by reacting the intermediate with thiosemicarbazide in the presence of oxidizing agents.

Coupling with Cinnamamide: Finally, the thiadiazole derivative undergoes a coupling reaction with cinnamamide under conditions that may include catalysts such as EDCI/HOBt to yield the final compound.

Industrial Production Methods

While industrial-scale synthesis would follow similar steps, optimization for yield, purity, and cost-effectiveness involves advanced techniques such as continuous flow chemistry, catalytic optimization, and green chemistry practices to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits nucleophilic susceptibility at the sulfur and nitrogen atoms. In acidic or basic conditions, the thioether linkage (-S-) undergoes substitution reactions:

-

Reaction with alkyl halides : Forms alkylated derivatives via nucleophilic attack at the sulfur atom .

-

Displacement by amines : Primary amines substitute the thioether group, producing amino-thiadiazole analogs under mild conditions (25–40°C, polar aprotic solvents) .

Example reaction :

Oxidation of the Thioether Linkage

The -S- group in the thiadiazole-thioether side chain is oxidizable to sulfoxide (-SO-) or sulfone (-SO-) using oxidizing agents like HO or mCPBA:

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| HO (30%) | Sulfoxide | RT, 6–8 hrs | 65–75 |

| mCPBA | Sulfone | 0°C, 2 hrs | 80–85 |

This modification enhances polarity and alters biological target interactions.

Hydrolysis of the Amide Bond

The cinnamamide group undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Yields cinnamic acid and the corresponding amine derivative.

-

Alkaline hydrolysis : Produces cinnamate salts and ammonia .

Key conditions :

Conjugate Additions to the Cinnamamide Double Bond

The α,β-unsaturated carbonyl system in the cinnamamide moiety participates in Michael additions:

-

Thiol additions : Cysteine or glutathione forms adducts at the β-position, critical for pro-drug activation .

-

Amine additions : Primary amines generate β-amino carbonyl derivatives under mild conditions (pH 7–8, RT) .

Mechanism :

Functionalization of the Dihydroquinoline Moiety

The 3,4-dihydroquinoline group undergoes:

-

Aromatic electrophilic substitution : Bromination or nitration at the para-position to the nitrogen.

-

Oxidation : Catalytic hydrogenation or DDQ oxidizes the dihydro ring to quinoline, altering π-conjugation .

Example :

Enzymatic Modifications

Lipozyme® TL IM catalyzes transesterification or amidation reactions at the cinnamamide ester group, enabling green synthesis of derivatives under continuous-flow conditions (45°C, tert-amyl alcohol, 40 min) .

Key advantages :

Interaction with Biological Nucleophiles

In physiological environments, the compound reacts with:

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of this compound is in the field of anticancer research. Studies have shown that derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold exhibit notable anticancer properties. For instance, a specific derivative demonstrated significant inhibitory effects on cancer cell lines while maintaining low toxicity towards normal cells (NIH3T3) .

Case Study: Synthesis and Evaluation

- Methodology : The compound was synthesized through a series of chemical reactions that included the Castagnoli–Cushman reaction.

- Results : The synthesized compounds were subjected to bioassays, revealing promising anticancer activity against various cancer cell lines. One derivative showed an IC50 value indicating potent activity.

Antifungal and Antioomycete Activity

In agricultural chemistry, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide has been evaluated for its antifungal properties. Research indicates that derivatives exhibit superior antioomycete activity against pathogens like Pythium recalcitrans compared to their antifungal activities against other phytopathogens .

Experimental Findings

- Methodology : Various derivatives were synthesized and tested for their biological activities.

- Outcomes : The results indicated that certain derivatives had enhanced efficacy against specific fungal strains, suggesting potential applications as agricultural fungicides.

Potential as Drug Candidates

The compound's structural features position it as a candidate for further development in pharmaceutical applications. Its unique combination of functional groups enhances its reactivity and potential interactions with biological targets .

The compound has exhibited significant biological activity across various assays, indicating its potential as a lead compound for drug development. Its pharmacological properties are currently under investigation to determine its suitability for treating diseases beyond cancer and fungal infections.

Synthesis and Structural Characterization

The synthesis typically involves multi-step organic reactions designed to construct the complex molecular structure effectively. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mecanismo De Acción

The mechanism of action varies depending on the specific application:

Anticancer: May inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Antibacterial/Antiviral: Likely disrupts cellular processes critical for microbial survival and replication.

Neuroprotective: Possible modulation of neurotransmitter receptors or inhibition of neurotoxic enzymes.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-((2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide: Lacks the quinoline moiety.

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide: Contains a hydroxyl group instead of a carbonyl group in the ethyl chain.

Uniqueness

The presence of the quinoline moiety provides additional binding sites and enhances the compound's biological activity.

The combination of functional groups makes it versatile for various chemical modifications and applications.

This detailed overview should help understand the multifaceted aspects of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide. Want to dive deeper into any specific section?

Actividad Biológica

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C20H18N4O2S2. The compound features a thiadiazole ring , which is known for its diverse biological activities, and a cinnamamide moiety that may enhance its interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C20H18N4O2S2 |

| Molecular Weight | 410.51 g/mol |

| IUPAC Name | N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cinnamamide |

| Hydrogen Bond Donor | 1 |

| Hydrogen Bond Acceptor | 6 |

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives of this scaffold can effectively inhibit the growth of various bacterial and fungal strains. For instance:

- Compounds with a similar structure demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like ampicillin and fluconazole, suggesting enhanced efficacy .

Antitubercular Activity

The thiadiazole derivatives have also been investigated for their potential antitubercular properties. A study highlighted that certain thiadiazole-based compounds exhibited promising activity against Mycobacterium tuberculosis, with MIC values indicating significant potency compared to existing treatments .

The cytotoxic effects of this compound were assessed using various cell lines. Preliminary findings suggest that this compound may inhibit p38 MAP kinase pathways, which are crucial in regulating cellular responses to stress and inflammation .

Case Studies

- Antimicrobial Screening : A series of studies have been conducted on various derivatives of thiadiazole compounds. One notable study found that a derivative with a p-nitrophenyl group showed significant antibacterial activity against E. coli with an MIC of 32.6 μg/mL, outperforming traditional antibiotics .

- Cytotoxicity Evaluation : In vitro assays demonstrated that compounds containing the 3,4-dihydroquinoline structure exhibited cytotoxic properties against cancer cell lines. The selectivity index (SI) was calculated to assess the therapeutic window of these compounds .

Propiedades

IUPAC Name |

(E)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S2/c27-19(13-12-16-7-2-1-3-8-16)23-21-24-25-22(30-21)29-15-20(28)26-14-6-10-17-9-4-5-11-18(17)26/h1-5,7-9,11-13H,6,10,14-15H2,(H,23,24,27)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQATDWNKHMWGO-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.